molecular formula C5H8O3 B8185458 trans-2-Hydroxymethyl-cyclopropanecarboxylic acid

trans-2-Hydroxymethyl-cyclopropanecarboxylic acid

Cat. No.: B8185458
M. Wt: 116.11 g/mol
InChI Key: QAKGVPAQOZSDOZ-DMTCNVIQSA-N
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Description

trans-2-Hydroxymethyl-cyclopropanecarboxylic acid is a cyclopropane-based building block of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate for the development of more complex molecules. Its cyclopropane ring, a prominent feature in many bioactive compounds, confers unique steric and electronic properties that can enhance binding affinity and metabolic stability in drug candidates . A primary research application for this chemical is in the study of neuromodulatory systems. Specifically, it has been investigated as a synthetic precursor to novel cyclic analogs of γ-hydroxybutyrate (GHB), referred to in research as HOCPrCA . These analogs are designed to probe the specific functions of high-affinity GHB binding sites in the mammalian brain, helping to distinguish their effects from those mediated by GABAB receptors . Researchers value this compound for developing stereoselective ligands that can unravel the therapeutic potential of the native GHB receptor for treating neurological and inflammatory disorders. The compound is offered for research purposes only. It is NOT intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Properties

IUPAC Name

(1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGVPAQOZSDOZ-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

trans-2-Hydroxymethyl-cyclopropanecarboxylic acid serves as a crucial building block in organic synthesis. Its unique cyclopropane structure allows for:

  • Reagent in Chemical Reactions : Utilized in various organic transformations, enhancing the synthesis of complex molecules.
  • Intermediate in Drug Development : Acts as a precursor for synthesizing pharmaceutical compounds due to its reactivity and structural features.

Biology

Research into the biological activity of this compound has shown promising results:

  • Enzyme Inhibition : Studies indicate potential inhibitory effects on specific enzymes, which could lead to therapeutic applications.
  • Receptor Binding Studies : Investigated for interactions with biological receptors, suggesting roles in modulating biological pathways.

Medicine

The compound's therapeutic potential is under exploration:

  • Drug Development : As a precursor for novel medications targeting metabolic disorders, diabetes, and cancer treatment .
  • GPR120 Modulation : Recent studies highlight its ability to modulate GPR120 receptors, which are implicated in metabolic diseases such as diabetes and obesity .

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Production of Specialty Chemicals : It serves as an intermediate in synthesizing various specialty chemicals used in different applications.
  • Agricultural Chemicals : Potential use in developing agrochemicals due to its unique chemical properties that may enhance efficacy against pests or diseases.

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityIdentified derivatives of cyclopropanecarboxylic acids with significant antiproliferative effects on cancer cell lines.
Enzyme InhibitionDemonstrated that specific derivatives inhibit O-acetylserine sulfhydrylase with low micromolar affinity, indicating potential for drug development against bacterial infections.
Ethylene Biosynthesis RegulationExplored the role of cyclopropanecarboxylic acids as innovative regulators in plant ethylene biosynthesis, suggesting agricultural applications.

Mechanism of Action

The mechanism of action of trans-2-Hydroxymethyl-cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can strain and distort molecular targets, leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

    cis-2-Hydroxymethyl-cyclopropanecarboxylic acid: Differing only in the configuration of the substituents on the cyclopropane ring.

    trans-2-Methyl-cyclopropanecarboxylic acid: Lacks the hydroxymethyl group.

    trans-2-Hydroxymethyl-cyclopropanol: Lacks the carboxylic acid group.

Uniqueness

Biological Activity

trans-2-Hydroxymethyl-cyclopropanecarboxylic acid (also referred to as Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate) is a cyclopropane derivative that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the hydroxymethyl group and the cyclopropane ring, contribute to its potential biological activity and therapeutic applications.

The molecular formula of this compound is C6H10O3C_6H_{10}O_3, with a molecular weight of approximately 130.14 g/mol. The compound is characterized by its trans configuration, which significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The hydroxymethyl group enhances the compound's ability to interact with active sites on enzymes and receptors, potentially modulating their activity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may participate in biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-diabetic Potential : The compound has been identified as a modulator of GPR120, a receptor implicated in glucose metabolism and insulin sensitivity. This suggests potential applications in the treatment or prophylaxis of diabetes and related metabolic disorders .
  • Antioxidant Properties : Studies have shown that compounds related to this compound can inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for regulating oxidative stress responses in cells. This inhibition may lead to increased cellular defense mechanisms against oxidative damage .

Case Studies

  • GPR120 Modulation : In a study examining various cyclopropanecarboxylic acids, this compound was highlighted for its ability to modulate GPR120 effectively. This modulation was linked to improved insulin sensitivity in preclinical models, suggesting its potential as a therapeutic agent for type 2 diabetes .
  • Oxidative Stress Response : A recent investigation into the structure-activity relationship (SAR) of cyclopropane derivatives indicated that modifications at the hydroxymethyl position could enhance antioxidant activity by promoting Nrf2 activation. Compounds demonstrating this activity showed promise in mitigating oxidative stress-related diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotes
Methyl trans-2-(hydroxymethyl)cyclopropane-1-carboxylateModerate GPR120 modulationStructural analog with different biological effects
Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylateLower antioxidant capacityLess effective in Nrf2 PPI inhibition
Methyl cis-2-(hydroxymethyl)cyclopropanecarboxylateVariable effects on glucose metabolismStereochemistry affects binding affinity

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing trans-2-Hydroxymethyl-cyclopropanecarboxylic acid with high stereochemical purity?

  • Methodological Answer : The synthesis should prioritize stereocontrol via cyclopropanation reactions, such as the use of Simmons-Smith reagents or transition-metal-catalyzed carbene transfers. Post-synthetic modifications (e.g., oxidation of allylic alcohols) can introduce the hydroxymethyl group. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm trans-configuration, with coupling constants (e.g., J1,2J_{1,2}) distinguishing cis/trans isomers .

Q. How can substituent positions on the cyclopropane ring influence the compound’s physicochemical properties?

  • Methodological Answer : Substituent effects can be analyzed through comparative pKa measurements and computational modeling (e.g., DFT). For example, trans-2-Hydroxymethyl derivatives exhibit lower acidity compared to cis isomers due to steric hindrance and electronic effects (Table 1) .

Table 1 : Comparative pKa Values of Cyclopropane Carboxylic Acid Derivatives

CompoundpKaSubstituent PositionConfiguration
trans-2-Hydroxymethyl derivative4.682trans
cis-2-Hydroxymethyl derivative4.802cis
trans-3-Hydroxy derivative4.603trans

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography provides definitive stereochemical assignment. For routine analysis, 1H^1H-NMR coupling constants (e.g., J1,257HzJ_{1,2} \approx 5-7 \, \text{Hz} for trans isomers) and NOE experiments differentiate cis/trans configurations. IR spectroscopy can confirm carboxylic acid and hydroxyl functional groups .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in ring-opening reactions?

  • Methodological Answer : Mechanistic studies using kinetic isotope effects (KIEs) and computational modeling (e.g., transition-state analysis) reveal that steric strain in the cyclopropane ring accelerates ring-opening under acidic conditions. The hydroxymethyl group’s electron-donating effect stabilizes intermediates, favoring specific pathways (e.g., nucleophilic attack at the less hindered carbon) .

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variability. Validate purity via HPLC-MS and ensure stereochemical homogeneity using chiral chromatography. Reproduce assays under standardized conditions (e.g., receptor binding studies with radiolabeled ligands) and compare results across multiple cell lines or in vivo models .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

  • Methodological Answer : Systematic SAR studies should modify substituents (e.g., replacing hydroxymethyl with halogens or alkyl groups) and assess binding affinity (e.g., dopamine receptor assays). Computational docking (e.g., AutoDock Vina) identifies key interactions, while in vitro toxicity screens (e.g., hepatocyte viability) prioritize candidates with favorable safety profiles .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50_{50}/EC50_{50} values. For multi-parametric data, apply principal component analysis (PCA) or machine learning models to identify dominant factors influencing activity .

Key Considerations for Experimental Design

  • Stereochemical Control : Prioritize asymmetric synthesis or enzymatic resolution to avoid racemization .
  • Biological Replicates : Use ≥3 biological replicates in assays to account for variability .
  • Data Transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., PubChem) to enable reproducibility .

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